molecular formula C10H12ClN3OS B14883094 2-[(2-chlorophenyl)carbonyl]-N-ethylhydrazinecarbothioamide

2-[(2-chlorophenyl)carbonyl]-N-ethylhydrazinecarbothioamide

Cat. No.: B14883094
M. Wt: 257.74 g/mol
InChI Key: CFFGWJLHGOSOHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Chlorobenzoyl)-N-ethylhydrazine-1-carbothioamide is an organic compound that features a chlorobenzoyl group attached to an ethylhydrazine carbothioamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chlorobenzoyl)-N-ethylhydrazine-1-carbothioamide typically involves the reaction of 2-chlorobenzoyl chloride with N-ethylhydrazinecarbothioamide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general steps include:

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chlorobenzoyl)-N-ethylhydrazine-1-carbothioamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol or amine.

    Substitution: The chlorobenzoyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

2-(2-Chlorobenzoyl)-N-ethylhydrazine-1-carbothioamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-Chlorobenzoyl)-N-ethylhydrazine-1-carbothioamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluorobenzoyl chloride
  • 2-Bromobenzoyl chloride
  • 2-Chlorobenzoyl chloride

Uniqueness

2-(2-Chlorobenzoyl)-N-ethylhydrazine-1-carbothioamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific applications .

Properties

Molecular Formula

C10H12ClN3OS

Molecular Weight

257.74 g/mol

IUPAC Name

1-[(2-chlorobenzoyl)amino]-3-ethylthiourea

InChI

InChI=1S/C10H12ClN3OS/c1-2-12-10(16)14-13-9(15)7-5-3-4-6-8(7)11/h3-6H,2H2,1H3,(H,13,15)(H2,12,14,16)

InChI Key

CFFGWJLHGOSOHF-UHFFFAOYSA-N

Canonical SMILES

CCNC(=S)NNC(=O)C1=CC=CC=C1Cl

Origin of Product

United States

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